molecular formula C16H15N5S B13995948 6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine CAS No. 20931-81-1

6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13995948
CAS No.: 20931-81-1
M. Wt: 309.4 g/mol
InChI Key: FVXGGAKXBQZVRE-UHFFFAOYSA-N
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Description

6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with benzylsulfanyl and phenyl groups.

Preparation Methods

The synthesis of 6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps :

    Salt Catalysis: Phenyl isocyanate reacts with isopropyl hydrazine in the presence of hydrochloric acid to form an intermediate.

    Thermal Condensation: The intermediate undergoes thermal condensation at high temperatures to yield the final product.

Industrial production methods may vary, but they generally follow similar principles, often involving optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits certain biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as :

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the benzylsulfanyl group.

    2,4,6-Triamino-1,3,5-triazine (Melamine): Commonly used in the production of plastics and resins.

    2,4-Diamino-6-chloro-1,3,5-triazine: Used as an intermediate in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

20931-81-1

Molecular Formula

C16H15N5S

Molecular Weight

309.4 g/mol

IUPAC Name

6-benzylsulfanyl-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H15N5S/c17-14-19-15(18-13-9-5-2-6-10-13)21-16(20-14)22-11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20,21)

InChI Key

FVXGGAKXBQZVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NC(=N2)NC3=CC=CC=C3)N

Origin of Product

United States

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